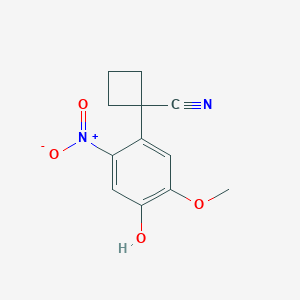
1-(4-Hydroxy-5-methoxy-2-nitrophenyl)cyclobutanecarbonitrile
Übersicht
Beschreibung
1-(4-Hydroxy-5-methoxy-2-nitrophenyl)cyclobutanecarbonitrile is a chemical compound with the CAS Number: 1527503-23-6. It has a molecular weight of 248.24 .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(4-hydroxy-5-methoxy-2-nitrophenyl)cyclobutane-1-carbonitrile . The InChI code for this compound is 1S/C12H12N2O4/c1-18-11-5-8 (12 (7-13)3-2-4-12)9 (14 (16)17)6-10 (11)15/h5-6,15H,2-4H2,1H3 .More detailed physical and chemical properties are not available in the search results .
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
One research area where similar compounds have been explored is in corrosion inhibition. For example, derivatives of cyclohexene and cyclohexanone, containing nitro and methoxy groups, have shown significant potential as corrosion inhibitors for mild steel in acidic environments. These compounds exhibit high inhibition efficiency, which is attributed to their adsorption on the metal surface, forming a protective film that reduces corrosion rates. The adsorption follows the Langmuir adsorption isotherm, indicating a strong interaction between the inhibitor molecules and the metal surface (Verma, Quraishi, & Singh, 2015).
Photophysical Characterization
Compounds with methoxy and nitrophenyl groups have been synthesized and characterized for their potential use in organic light-emitting diodes (OLEDs). The photophysical properties of these compounds, such as quantum yields and lifetimes, are crucial for their application in OLEDs. Research in this area focuses on understanding the electronic structure and photophysical behavior of these molecules to design more efficient light-emitting materials (García-López et al., 2014).
Drug Synthesis
Another application area is in the synthesis of pharmaceutical compounds. For instance, intermediates containing methoxy and nitrophenyl groups are crucial in the synthesis of gefitinib, a drug used in cancer treatment. The synthesis involves multiple steps, including iodination, acetylation, and reduction processes, to achieve the final product. Such research provides insights into novel synthesis routes for complex pharmaceuticals (Jin et al., 2005).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(4-hydroxy-5-methoxy-2-nitrophenyl)cyclobutane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-18-11-5-8(12(7-13)3-2-4-12)9(14(16)17)6-10(11)15/h5-6,15H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCLXURONCZIUIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C2(CCC2)C#N)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201183611 | |
| Record name | 1-(4-Hydroxy-5-methoxy-2-nitrophenyl)cyclobutanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201183611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Hydroxy-5-methoxy-2-nitrophenyl)cyclobutanecarbonitrile | |
CAS RN |
1527503-23-6 | |
| Record name | 1-(4-Hydroxy-5-methoxy-2-nitrophenyl)cyclobutanecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1527503-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Hydroxy-5-methoxy-2-nitrophenyl)cyclobutanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201183611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

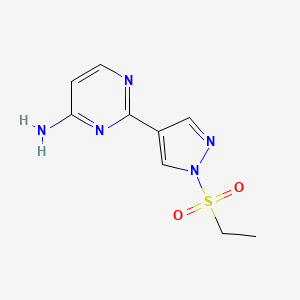
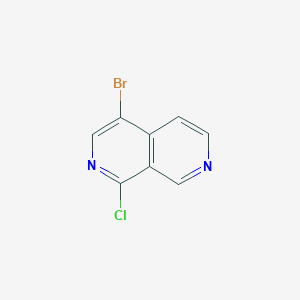
![Tert-butyl (3S)-3-[4-[7-(tert-butylcarbamoyl)indazol-2-yl]phenyl]piperidine-1-carboxylate](/img/structure/B1447077.png)

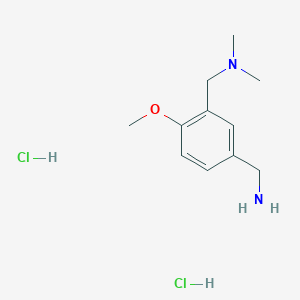
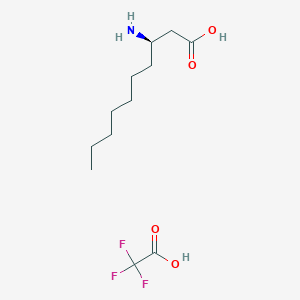
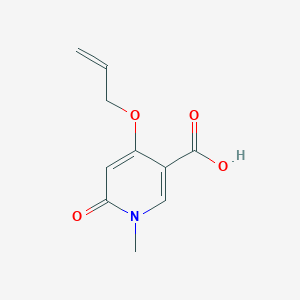
![2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}aniline](/img/structure/B1447088.png)

![tert-butyl N-[2-(cyclopentylmethyl)-3-hydroxypropyl]carbamate](/img/structure/B1447094.png)
![1-[(Tert-butoxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid](/img/structure/B1447095.png)

![4-Methyl-[1,2,3]thiadiazole-5-carboxamidine](/img/structure/B1447097.png)
